molecular formula C3H4N2O2 B1201767 Methyl cyanocarbamate CAS No. 21729-98-6

Methyl cyanocarbamate

Cat. No. B1201767
CAS RN: 21729-98-6
M. Wt: 100.08 g/mol
InChI Key: ZSYJMXLJNPEAGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl cyanocarbamate is a chemical compound with the molecular formula C3H4N2O2 . It has a molecular weight of 100.08 . It is used as an intermediate in the synthesis of certain pesticides .


Synthesis Analysis

The synthesis of Methyl cyanocarbamate involves the reaction of methyl chloroformate with an aqueous cyanamide solution at a controlled temperature and pH . This process has been thoroughly evaluated using calorimetry and gas quantitation to understand its thermal and pressure behavior .


Molecular Structure Analysis

The InChI code for Methyl cyanocarbamate is 1S/C3H4N2O2/c1-7-3 (6)5-2-4/h1H3, (H,5,6) . The InChI key is ZSYJMXLJNPEAGP-UHFFFAOYSA-N .


Chemical Reactions Analysis

Methyl cyanocarbamate calcium salt [Ca2 (NCN–COOCH3)2] reacts with acid to form methyl cyanocarbamate, which is unstable to heat . It is used as an intermediate in the synthesis of the fungicide carbendazim .

Scientific Research Applications

  • Process Safety in Chemical Production : Emerson, Muzzio, and Fisher (2019) highlighted significant safety risks in the manufacturing process of methyl-N-cyanocarbamate. They identified a potential for a runaway reaction due to a process maloperation, emphasizing the importance of understanding thermal and pressure behaviors in chemical reactions (Emerson, Muzzio, & Fisher, 2019).

  • Detection of Carbamate Insecticides : Krause (1979) developed a high-performance liquid chromatographic technique for detecting N-methyl carbamate insecticides, demonstrating the chemical's role in the sensitive and selective identification of insecticides (Krause, 1979).

  • Synthesis of Biological Compounds : Pilyugin et al. (2003) described the synthesis of methyl 5(6)-(4-aminophenoxy)- and 5(6)-(2-aminophenoxy)-2-benzimidazolyl carbamates using methyl cyanocarbamate. This process was used to create compounds with potential helminthicidal properties (Pilyugin et al., 2003).

  • Cancer Research : A study by Atassi and Tagnon (1975) explored the antitumor properties of a compound (R 17934 -NSC 238159) that includes a methyl carbamate structure. This research highlighted the potential clinical applications of methyl carbamate derivatives in cancer treatment (Atassi & Tagnon, 1975).

  • Detection of DNA Methylation : Houseman et al. (2012) developed a method to quantify cell composition changes in diseases using DNA methylation signatures. This research underlines the importance of methylated compounds in biomedical studies (Houseman et al., 2012).

  • Chemical Reactions and Synthesis : Suyama, Ozawa, and Suzuki (1994) investigated the reaction of various N-cyanocarbamate compounds with hydroxylamine, contributing to the understanding of chemical synthesis processes involving methylated compounds (Suyama, Ozawa, & Suzuki, 1994).

Safety And Hazards

The manufacturing route to prepare Methyl cyanocarbamate revealed a significant process safety risk . A single credible process maloperation can trigger a large exotherm, and a large amount of gas would be released that could cause the reactor to overpressurize and fail .

properties

IUPAC Name

methyl N-cyanocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O2/c1-7-3(6)5-2-4/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYJMXLJNPEAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9027817
Record name Carbamic acid, cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cyanocarbamate

CAS RN

21729-98-6
Record name Methyl N-cyanocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21729-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-cyanocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021729986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-cyano-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbamic acid, cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9027817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cyanocarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL N-CYANOCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTT2HH0P0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl cyanocarbamate
Reactant of Route 2
Reactant of Route 2
Methyl cyanocarbamate
Reactant of Route 3
Reactant of Route 3
Methyl cyanocarbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl cyanocarbamate
Reactant of Route 5
Reactant of Route 5
Methyl cyanocarbamate
Reactant of Route 6
Reactant of Route 6
Methyl cyanocarbamate

Citations

For This Compound
12
Citations
VS Pilyugin, AN Mikhailyuk, VM Kosareva… - Russian journal of …, 2003 - Springer
… )- and 5(6)-(2aminophenoxy)-2-benzimidazolyl carbamates by reaction of 3,4,4‘-triaminodiphenyl or 3,4,2‘-triaminodiphenyl ethers respectively with methyl cyanocarbamate in water …
Number of citations: 3 link.springer.com
VS Pilyugin, YE Sapozhnikov… - Russian journal of general …, 2004 - Springer
… Methyl ester I was obtained in [3, 4] by treatment of an aqueous suspension of calcium cyanamide (III) with methyl chloroformate (IV) and subsequent reaction of methyl cyanocarbamate …
Number of citations: 27 link.springer.com
VS Pilyugin, YE Sapozhnikov, GV Kiseleva… - Russian journal of …, 2005 - Springer
… was used for preparing methyl cyanocarbamate sodium salt. … to complete formation of methyl cyanocarbamate sodium salt. The … To the resulting solution of methyl cyanocarbamate we …
Number of citations: 4 link.springer.com
ED Wagner, A Cebulska-Wasilewsk, S Connolly… - Mutation Research …, 1996 - Elsevier
… (AHP) are generated during the synthesis of carbendazim by the reaction of o-phenylenediamine (oPDA) with methyl cyanocarbamate. DAP is formed by the oxidative condensation of …
Number of citations: 13 www.sciencedirect.com
H Zhang, C Liu, Q Zheng - Acta tropica, 2019 - Elsevier
… There are still some problems in the industrialized production route: (1) lot of sodium sulfide and methyl cyanocarbamate used in the synthesis process produce a large amount of waste …
Number of citations: 21 www.sciencedirect.com
AM Sarrif, GT Arce, DF Krahn, RM O'Neil… - Mutation Research …, 1994 - Elsevier
… 1, carbendazim is produced by reacting o-phenylenediamine (o-PD) with methyl cyanocarbamate. During carbendazim synthesis, a side reaction can occur in which o-PD undergoes …
Number of citations: 52 www.sciencedirect.com
RJ Gyurik, AW Chow, B Zaber, EL Brunner… - Drug Metabolism and …, 1981 - Citeseer
Nine metabolites of albendazole were identified in the urine of cattle, sheep, rats, and mice which had been given the labeled drug orally. Metabolic conversions included oxidation at …
Number of citations: 180 citeseerx.ist.psu.edu
DG Cameron - 1983 - repository.londonmet.ac.uk
Alkanephosphonic acids of the classes a-amino, a-guanidino, a-(hydroxy)amino, a-thioureido, w-amino, and w-guanidino have been prepared, and also the u-amino and 10-guanidino …
Number of citations: 3 repository.londonmet.ac.uk
SL Laurella, CM Pis Diez, ID Lick… - … of Engineering and …, 2015 - sedici.unlp.edu.ar
Adsorption of carbendazim onto silica has been studied. The influence of contact time, pH, ionic strength and temperature has been determined. The adsorption isotherms can be …
Number of citations: 13 sedici.unlp.edu.ar
WF Ross - 1999 - search.proquest.com
… Benomyl (24) is synthesised by condensing o-phenylenediamine with methyl cyanocarbamate and then treating the product with butyl isocyanate. Upon uptake into the root of the plant …
Number of citations: 5 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.